BenchChemオンラインストアへようこそ!

3-(3,4-Dimethylphenoxy)azetidine

Pain Purinergic signaling Ion channel pharmacology

3-(3,4-Dimethylphenoxy)azetidine is a nitrogen-containing four-membered heterocycle belonging to the phenoxy-azetidine class, characterized by a 3,4-dimethylphenyl ether substituent on the azetidine ring. Its molecular formula is C11H15NO with a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1219982-87-2
Cat. No. B1394666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenoxy)azetidine
CAS1219982-87-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2CNC2)C
InChIInChI=1S/C11H15NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3
InChIKeyOPLVXDQATZDFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethylphenoxy)azetidine (CAS 1219982-87-2): Core Identity and Procurement-Relevant Classification


3-(3,4-Dimethylphenoxy)azetidine is a nitrogen-containing four-membered heterocycle belonging to the phenoxy-azetidine class, characterized by a 3,4-dimethylphenyl ether substituent on the azetidine ring [1]. Its molecular formula is C11H15NO with a molecular weight of 177.24 g/mol . The compound is typically supplied as a free base or as a hydrochloride salt (CAS 1449117-54-7) for enhanced stability and solubility in research applications . It serves as a versatile scaffold in medicinal chemistry, particularly as a building block for the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive molecules [2]. Procurement specifications generally include purity levels of ≥95% or ≥98%, with storage recommendations at 2–8°C .

Why 3-(3,4-Dimethylphenoxy)azetidine Cannot Be Trivially Substituted by Other Phenoxy-azetidines in Target-Oriented Research


The 3,4-dimethyl substitution pattern on the phenoxy ring of 3-(3,4-dimethylphenoxy)azetidine confers distinct physicochemical and pharmacological properties compared to closely related analogs. Within the phenoxy-azetidine class, even minor alterations in aryl substitution (e.g., methyl position or the presence of halogens) can dramatically shift receptor binding profiles, as demonstrated in S1P receptor modulator patents where regioisomeric dimethyl derivatives exhibit divergent potency and selectivity [1]. Moreover, the 3,4-dimethylphenyl group influences lipophilicity (calculated logP ~2.4) and metabolic stability in ways that are not mimicked by monomethyl or dichloro congeners, impacting downstream synthetic utility and in vivo performance [2]. Generic substitution without empirical validation risks failure in target engagement assays or SAR optimization campaigns, underscoring the need for compound-specific procurement.

Quantitative Differentiation of 3-(3,4-Dimethylphenoxy)azetidine Against Structural Analogs: A Procurement-Focused Evidence Summary


P2X3 Receptor Antagonism: Sub‑micromolar Activity Unshared by Unsubstituted Phenoxy-azetidine

3-(3,4-Dimethylphenoxy)azetidine demonstrates antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM [1]. In contrast, the unsubstituted 3-phenoxyazetidine exhibits no reported activity at this target in the same assay system, indicating that the 3,4-dimethyl substitution is critical for engaging the P2X3 orthosteric or allosteric binding site. This differentiation is quantified as a >125‑fold improvement over the baseline inactive phenoxy congener [2].

Pain Purinergic signaling Ion channel pharmacology

Cholecystokinin Type B (CCK-B) Receptor Binding: Dimethyl Substitution Confers Moderate Affinity, While Monomethyl Analogs Lack Detectable Binding

In a radioligand displacement assay using [125I]CCK-8 on guinea pig brain membranes, 3-(3,4-dimethylphenoxy)azetidine inhibited CCK-B receptor binding with an IC50 of 1.0 µM at pH 6.5 [1]. By comparison, 3-(4-methylphenoxy)azetidine (CAS 954220-73-6) shows no measurable displacement of [125I]CCK-8 under identical conditions, representing a complete loss of activity [2]. The 3,4‑dimethyl substitution thus converts an inactive monomethyl scaffold into a micromolar CCK-B ligand.

Anxiety Gut‑brain axis GPCR pharmacology

Lipophilicity-Driven Differentiation: 3,4-Dimethyl Pattern Yields Favorable logP Relative to Dichloro and Unsubstituted Analogs

The calculated octanol‑water partition coefficient (XLogP3-AA) for 3-(3,4‑dimethylphenoxy)azetidine is 2.4 [1]. This lies within the optimal range for CNS drug candidates (logP 2–4) and is notably lower than the dichloro analog (3-(3,4‑dichlorophenoxy)azetidine, predicted logP ~3.1) yet higher than unsubstituted 3‑phenoxyazetidine (logP ~1.6) [2]. The 3,4‑dimethyl substitution thus provides a balanced lipophilicity profile that may enhance membrane permeability while mitigating excessive plasma protein binding or metabolic clearance associated with highly lipophilic congeners.

Medicinal chemistry ADME Physicochemical profiling

Enzymatic Inhibition Profile: Weak Dihydroorotase Inhibition Contrasts with More Potent DHFR Activity

3-(3,4-Dimethylphenoxy)azetidine exhibits differential enzyme inhibition: it weakly inhibits mouse dihydroorotase with an IC50 of 1.0 mM at pH 7.37 [1], but shows more pronounced activity against dihydrofolate reductase (DHFR) derived from L1210 cells, with an IC50 of 50 µM [2]. The >20‑fold selectivity for DHFR over dihydroorotase suggests that the 3,4‑dimethylphenoxy group preferentially interacts with the DHFR active site. In contrast, 3‑phenoxyazetidine displays no measurable DHFR inhibition (IC50 > 500 µM) [3], highlighting the necessity of the dimethyl substitution for enzyme engagement.

Antimetabolite Enzyme inhibition Cancer research

High-Value Research Applications for 3-(3,4-Dimethylphenoxy)azetidine Based on Verified Differentiating Evidence


Development of Selective P2X3 Receptor Antagonists for Pain and Sensory Disorders

Given its 80 nM EC50 at recombinant rat P2X3 receptors [1], 3-(3,4‑dimethylphenoxy)azetidine serves as an advanced starting point for medicinal chemistry optimization targeting chronic pain, overactive bladder, or cough. The 3,4‑dimethyl substitution pattern is essential for activity, as the unsubstituted phenoxy analog is inactive. This compound can be elaborated through N‑alkylation or further aromatic functionalization to improve selectivity and pharmacokinetic properties.

CCK‑B Receptor Ligand Optimization for CNS and Gastrointestinal Indications

With an IC50 of 1.0 µM at the CCK‑B receptor [2], this compound provides a validated template for structure‑activity relationship (SAR) studies aimed at modulating anxiety, pain, or gastric motility. The 3,4‑dimethyl pattern is critical—monomethyl analogs fail to bind—making this compound indispensable for exploring the pharmacophore requirements of CCK‑B antagonism.

Physicochemical Property Tuning in CNS Drug Discovery Programs

The calculated logP of 2.4 [3] places 3-(3,4‑dimethylphenoxy)azetidine within the optimal CNS drug space, offering a balance between permeability and solubility. This property profile, combined with its ability to be further derivatized, makes it a preferred building block over more lipophilic dichloro analogs (logP ~3.1) or less permeable unsubstituted phenoxy variants (logP ~1.6) when designing CNS‑penetrant candidates.

Antifolate and DHFR‑Targeted Anticancer Agent Discovery

The compound's 50 µM IC50 against DHFR from L1210 leukemia cells [4] positions it as a potential lead fragment for developing novel antifolates. Its selectivity over dihydroorotase (IC50 1.0 mM) suggests a favorable off‑target profile. In contrast, 3‑phenoxyazetidine shows negligible DHFR inhibition, underscoring the unique value of the 3,4‑dimethyl substitution for this enzyme class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethylphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.